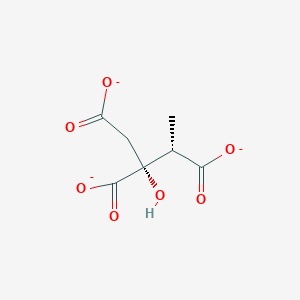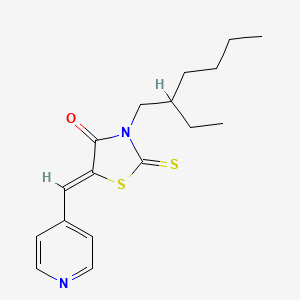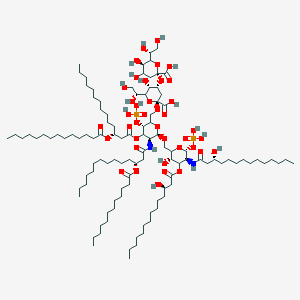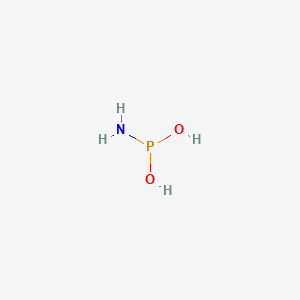
L-2-Acetamido-6-oxoheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-acetamido-6-oxopimelate(2-) is dicarboxylate anion of (S)-2-acetamido-6-oxopimelic acid; major species at pH 7.3. It is a conjugate base of a (S)-2-acetamido-6-oxopimelic acid.
Applications De Recherche Scientifique
Solid-Phase Synthesis of Oligonucleotides
4-Oxoheptanedioic acid is used as a linker in the solid-phase synthesis of base-sensitive oligonucleotides. This compound reacts readily with alcohols and serves as a difunctional linker arm, enabling anchoring to aminoalkylated resins and facilitating the mild release of target alcohols (Leisvuori et al., 2008).
Synthesis of Bacterial Peptidoglycan Derivatives
2-Acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, a derivative of L-2-Acetamido-6-oxoheptanedioate, has been synthesized for its potential adjuvant activity. This compound is part of the exploration into the smallest adjuvant active structures for bacterial peptidoglycans (Merser et al., 1975).
Tumor-Targeted Drug Delivery
The compound has been utilized in the development of tumor-targeted prodrugs. For example, a prodrug designed for preferential activation over DON in tumors demonstrated enhanced tumor cell-to-plasma ratio and reduced toxicity to normal tissues (Tenora et al., 2019).
Photocatalytic Degradation of Pharmaceuticals
L-2-Acetamido-6-oxoheptanedioate derivatives are used in enhancing the photoactivity of graphene/titanium dioxide nanotubes, which are effective for the photocatalytic degradation of pharmaceuticals like acetaminophen (Tao et al., 2015).
pH Imaging Using Hyperpolarized 13C MRI
The compound N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a derivative of L-2-Acetamido-6-oxoheptanedioate, is applied in pH imaging using hyperpolarized 13C magnetic resonance spectroscopy, allowing for rapid pH measurements within the physiological range (Flavell et al., 2015).
Oxidative Reactions in Organic Synthesis
4-Acetamido-TEMPO, a derivative of L-2-Acetamido-6-oxoheptanedioate, is used as a catalyst in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, demonstrating its utility in various oxidative reactions in organic synthesis (Rafiee et al., 2018).
Inborn Error of Metabolism Studies
The compound has been significant in the study of aspartylglycosaminuria, an inborn error of metabolism associated with mental defects. This research has identified the abnormal excretion of a specific compound related to L-2-Acetamido-6-oxoheptanedioate in patients (Pollitt et al., 1968).
Propriétés
Formule moléculaire |
C9H11NO6-2 |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
(2S)-2-acetamido-6-oxoheptanedioate |
InChI |
InChI=1S/C9H13NO6/c1-5(11)10-6(8(13)14)3-2-4-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/p-2/t6-/m0/s1 |
Clé InChI |
RVHKMLVNOXVQRH-LURJTMIESA-L |
SMILES isomérique |
CC(=O)N[C@@H](CCCC(=O)C(=O)[O-])C(=O)[O-] |
SMILES |
CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)











![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)
